

A Comprehensive Spectroscopic Guide to 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

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Compound of Interest

Compound Name: 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

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This guide provides a detailed analysis of the spectroscopic data for **4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde**, a key intermediate in organic synthesis.

Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds. This document offers a cohesive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction: The Role of Silyl Ethers in Organic Synthesis

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde belongs to the class of silyl ethers, which are widely employed as protecting groups for hydroxyl functionalities in multi-step organic syntheses. The tert-butyldimethylsilyl (TBDMS or TBS) group offers robust protection under a variety of reaction conditions, yet can be selectively removed when needed. This particular aldehyde is a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Its proper identification and characterization are paramount to ensuring the integrity of synthetic pathways.

Compound Properties:[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Formula: $C_{13}H_{20}O_2Si$
- Molecular Weight: 236.38 g/mol
- Appearance: Colorless to yellow clear liquid
- CAS Number: 120743-99-9[1]
- Boiling Point: 224-226 °C[2][3]
- Density: 0.957 g/mL at 25 °C[2][3]

Diagram: Molecular Structure of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Caption: Molecular structure of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (1H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: 1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde** in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^1H NMR Spectral Data Summary

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------------------------------------------|
| 9.87 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.78 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| 6.95 | Doublet | 2H | Aromatic protons (meta to -CHO) |
| 0.98 | Singlet | 9H | tert-Butyl protons (- $\text{C}(\text{CH}_3)_3$) |
| 0.24 | Singlet | 6H | Dimethylsilyl protons (- $\text{Si}(\text{CH}_3)_2$) |

Interpretation: The downfield singlet at 9.87 ppm is characteristic of an aldehyde proton. The two doublets in the aromatic region (7.78 and 6.95 ppm) indicate a para-substituted benzene ring. The significant upfield shifts of the tert-butyl and dimethylsilyl protons are indicative of the silicon environment.

Carbon-13 NMR (^{13}C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.

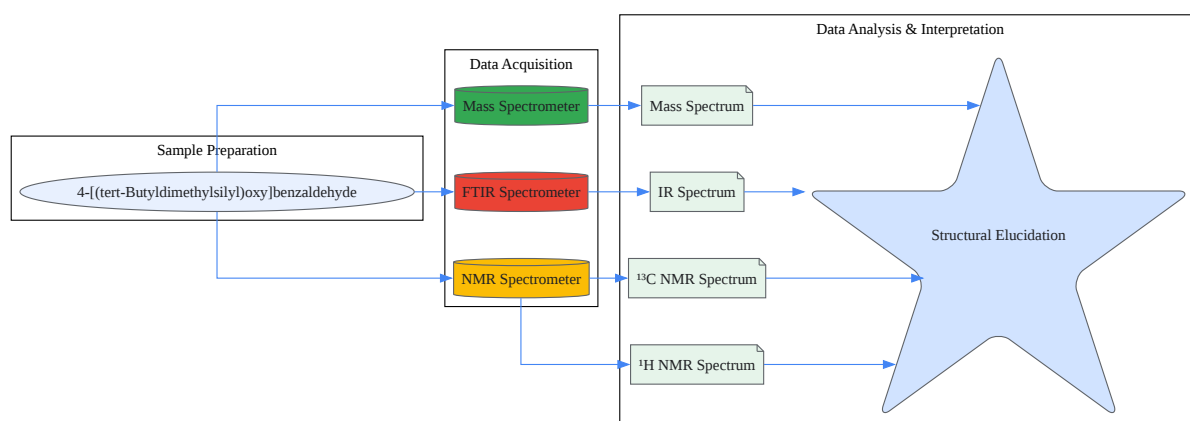
- Instrumentation: Acquire the spectrum on a 101 MHz or 126 MHz NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Process the data similarly to the ^1H NMR spectrum, with referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^{13}C NMR Spectral Data Summary

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------------------------------------------|
| 190.9 | Aldehyde carbon ($\text{C}=\text{O}$) |
| 161.7 | Aromatic carbon ($\text{C}-\text{O}$) |
| 131.9 | Aromatic carbons (ortho to $-\text{CHO}$) |
| 130.4 | Aromatic carbon (ipso to $-\text{CHO}$) |
| 120.1 | Aromatic carbons (meta to $-\text{CHO}$) |
| 25.5 | tert-Butyl methyl carbons ($-\text{C}(\text{CH}_3)_3$) |
| 18.2 | tert-Butyl quaternary carbon ($-\text{C}(\text{CH}_3)_3$) |
| -4.5 | Dimethylsilyl carbons ($-\text{Si}(\text{CH}_3)_2$) |

Interpretation: The carbonyl carbon of the aldehyde appears significantly downfield at 190.9 ppm. The aromatic carbons show distinct signals corresponding to their positions relative to the electron-withdrawing aldehyde and electron-donating silyloxy groups. The aliphatic carbons of the TBDMS group are observed in the upfield region, with the silicon-attached methyls appearing at a characteristic negative chemical shift.

Diagram: Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data Summary

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|----------------------------|
| 2957, 2931, 2859 | Strong | C-H stretching (aliphatic) |
| 1702 | Strong | C=O stretching (aldehyde) |
| 1601, 1509 | Medium-Strong | C=C stretching (aromatic) |
| 1258 | Strong | Si-C stretching |
| 918, 839 | Strong | O-Si stretching |

Interpretation: The strong absorption at 1702 cm^{-1} is a definitive indicator of the aldehyde carbonyl group. The peaks around 2900 cm^{-1} correspond to the C-H bonds of the TBDMS group. The absorptions in the 1600-1500 cm^{-1} region are characteristic of the aromatic ring. The strong bands at 1258 cm^{-1} and in the 920-830 cm^{-1} region are due to the Si-C and O-Si bonds of the silyl ether, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.

- Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data Summary

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|------------------------------------------------------|
| 236 | 15 | [M] ⁺ (Molecular Ion) |
| 179 | 100 | [M - C(CH ₃) ₃] ⁺ |
| 121 | 30 | [HOC ₆ H ₄ CHO] ⁺ |
| 73 | 45 | [Si(CH ₃) ₃] ⁺ |

Interpretation: The molecular ion peak is observed at m/z 236, confirming the molecular weight of the compound.^[4] The base peak at m/z 179 corresponds to the loss of the tert-butyl group, a characteristic fragmentation pattern for TBDMS ethers. The peak at m/z 121 represents the 4-hydroxybenzaldehyde fragment, and the peak at m/z 73 is indicative of the trimethylsilyl fragment.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of **4-[(tert-butyldimethylsilyl)oxy]benzaldehyde**. Each technique offers complementary information that, when synthesized, confirms the molecular structure and purity of the compound. This guide serves as a valuable resource for scientists utilizing this important synthetic intermediate, ensuring its correct identification and application in their research and development endeavors.

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